molecular formula C15H26Cl2N2 B3431863 1-(4-Tert-butylphenyl)homopiperazine dihydrochloride CAS No. 934992-03-7

1-(4-Tert-butylphenyl)homopiperazine dihydrochloride

Cat. No.: B3431863
CAS No.: 934992-03-7
M. Wt: 305.3 g/mol
InChI Key: KSIPSLLJAXEUKY-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)homopiperazine dihydrochloride is an organic building block and heterocyclic compound with the CA S registry number 934992-03-7 . It is a homopiperazine derivative, which is a seven-membered ring analog of the common piperazine scaffold found in many biologically active molecules . The compound is supplied as a dihydrochloride salt, enhancing its stability and solubility for research applications. It is categorized as a chemical reagent and is strictly for research use in laboratory settings only; it is not intended for diagnostic, therapeutic, or any human or animal use . Homopiperazine derivatives are valuable intermediates in medicinal chemistry and drug discovery research . The tert-butylphenyl moiety is a common structural feature in the development of pharmacologically active compounds, including studies on Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain management research . Researchers utilize this chemical building block for the synthesis of more complex molecules, in the exploration of structure-activity relationships, and in the development of novel compounds for various biochemical applications. Please consult the Material Safety Data Sheet (MSDS) for safe handling and storage procedures .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.2ClH/c1-15(2,3)13-5-7-14(8-6-13)17-11-4-9-16-10-12-17;;/h5-8,16H,4,9-12H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIPSLLJAXEUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Tert-butylphenyl)homopiperazine dihydrochloride typically involves the reaction of 4-tert-butylphenylamine with homopiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)homopiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1-(4-Tert-butylphenyl)homopiperazine dihydrochloride has several applications across different scientific domains:

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block in organic synthesis, particularly in the development of complex heterocyclic compounds.
  • Reagent in Organic Reactions : It is utilized in various organic reactions, including substitution and oxidation processes.

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound may act as an enzyme inhibitor, potentially blocking substrate access to active sites and altering enzyme conformations.
  • Receptor Binding : It has been studied for its ability to interact with specific receptors, influencing signaling pathways related to neurotransmission and other physiological processes.

Medicine

  • Therapeutic Potential : Investigations into the compound's therapeutic applications suggest it may have effects on various biological pathways, indicating potential use in treating diseases.
  • Anticancer Activity : Preliminary studies have shown that it may inhibit tumor cell proliferation, making it a candidate for further cancer research.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anti-inflammatory Properties : Research highlights its potential in treating inflammation-related disorders by inhibiting specific inflammatory pathways.
  • Anticancer Activity : In vitro studies suggest that the compound exhibits significant anticancer properties against various cancer cell lines. For example:
    Cell LineIC50 (µM)
    MDA-MB-23134.31
    U-87 MG38.29
    Capan-2>100

These findings indicate its potential as a chemotherapeutic agent, particularly against breast and brain cancer cells.

  • Antimicrobial Activity : The compound has also demonstrated moderate antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µM against several pathogens.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)homopiperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : Estimated as C₁₅H₂₄Cl₂N₂ (assuming homopiperazine core with tert-butylphenyl substituent).
  • Molecular Weight : ~335.3 g/mol (calculated).

Structural Analogues: Piperazine vs. Homopiperazine Derivatives

Buclizine Dihydrochloride
  • Structure : 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-tert-butylphenyl)methyl]piperazine dihydrochloride .
  • Key Differences :
    • Piperazine ring (6-membered) vs. homopiperazine (7-membered).
    • Substituted with a chlorobenzhydryl group, enhancing antihistaminic activity.
  • Biological Activity : Antihistamine; the chlorophenyl group enhances H₁ receptor antagonism .
HA-1077 (Fasudil) Dihydrochloride
  • Structure: 1-(5-Isoquinolinesulfonyl)homopiperazine dihydrochloride .
  • Key Differences: Sulfonyl group attached to isoquinoline confers Rho kinase inhibition. Lacks the hydrophobic tert-butylphenyl group.
  • Biological Activity : Rho kinase inhibitor; used in cardiovascular research .
GBR 12783 Dihydrochloride
  • Structure : 1-(2-Diphenylmethoxyethyl)-4-(3-phenyl-2-propenyl)piperazine dihydrochloride .
  • Key Differences :
    • Piperazine core with diphenylmethoxyethyl and propenyl substituents.
    • Higher molecular weight (485.5 g/mol) due to extended substituents.
  • Biological Activity : Dopamine uptake inhibitor; substituents enhance dopamine transporter affinity .

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Weight Biological Activity Key Reference
1-(4-Tert-butylphenyl)homopiperazine dihydrochloride Homopiperazine 4-Tert-butylphenyl ~335.3 Under investigation
Buclizine dihydrochloride Piperazine Chlorobenzhydryl, tert-butylphenyl 511.96 Antihistamine
HA-1077 dihydrochloride Homopiperazine 5-Isoquinolinesulfonyl 364.29 Rho kinase inhibitor
GBR 12783 dihydrochloride Piperazine Diphenylmethoxyethyl, propenyl 485.5 Dopamine uptake inhibitor

Key Observations :

  • Substituent Effects: Hydrophobic Groups (e.g., tert-butylphenyl): Increase lipophilicity, aiding blood-brain barrier penetration . Sulfonyl/Isoquinoline Groups (e.g., HA-1077): Enable kinase inhibition via ATP-binding site interactions .
  • Salt Forms : Dihydrochloride salts improve aqueous solubility, critical for in vivo applications .

Biological Activity

1-(4-Tert-butylphenyl)homopiperazine dihydrochloride is a chemical compound with significant potential for various biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is C15H25ClN2. The synthesis typically involves the reaction of 4-tert-butylphenylamine with homopiperazine under controlled conditions, ensuring the formation of the desired product.

The compound's mechanism of action is primarily based on its interaction with specific molecular targets, including receptors and enzymes. This interaction can modulate various biological processes, leading to diverse effects on cellular functions.

Key Mechanisms:

  • Receptor Binding : The compound may bind to certain receptors, influencing signal transduction pathways.
  • Enzyme Modulation : It can inhibit or activate enzymes, affecting metabolic pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

Antimicrobial Studies

A study evaluating the antibacterial activity of various compounds found that derivatives similar to 1-(4-Tert-butylphenyl)homopiperazine demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for some related compounds .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli

Cytotoxicity Assays

In vitro studies on cytotoxicity have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 1: Antibacterial Efficacy

In a recent investigation, researchers tested a series of piperazine derivatives, including those structurally related to 1-(4-Tert-butylphenyl)homopiperazine. The results indicated that modifications at the phenyl ring significantly enhanced antibacterial activity against S. aureus and E. coli. The study concluded that specific substitutions could lead to improved bioactivity .

Case Study 2: Antifungal Potential

Another study explored the antifungal properties of homopiperazine derivatives, noting that certain compounds exhibited promising activity against Candida species. This suggests a broader spectrum of activity for this compound in treating fungal infections .

Q & A

Q. What are the recommended synthetic routes for 1-(4-tert-butylphenyl)homopiperazine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of tert-butylphenyl derivatives to a homopiperazine backbone. A common approach includes nucleophilic substitution or reductive amination under inert atmospheres. For example, tert-butylphenyl halides may react with homopiperazine in polar aprotic solvents (e.g., DMF or acetonitrile) using a base like K₂CO₃ to facilitate deprotonation . Optimization involves adjusting stoichiometry, temperature (e.g., 60–80°C), and catalyst selection (e.g., Pd-based catalysts for aryl coupling). Post-synthesis, dihydrochloride salt formation is achieved via HCl gas or concentrated HCl in ethanol. Purity is enhanced through recrystallization or column chromatography .

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. This method resolves bond lengths, angles, and salt formation .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon frameworks. For example, the tert-butyl group shows a singlet at ~1.3 ppm in ¹H NMR. FT-IR identifies N-H stretches (~3200 cm⁻¹) and aromatic C-H bends .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ peak) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in aqueous buffers (pH 4–8) and organic solvents (DMSO, ethanol). The dihydrochloride salt typically exhibits high solubility in water (>10 mg/mL) but limited solubility in non-polar solvents .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Store lyophilized powder at -20°C in desiccators to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does this compound interact with Rho-associated kinase (ROCK) pathways, and what experimental models are suitable for mechanistic studies?

  • Methodological Answer : This compound may act as a ROCK inhibitor, analogous to Y-27632 dihydrochloride, which binds to the ATP pocket of ROCK1/2. Experimental approaches include:
  • In vitro kinase assays : Use purified ROCK enzymes and ATP analogs (e.g., [γ-³²P]ATP) to measure inhibition kinetics (IC₅₀) .
  • Cell-based models : Transfect HEK293 cells with RhoA/ROCK reporters (e.g., luciferase under SRF promoter). Treat with the compound (1–10 µM) and quantify phosphorylation of MYPT1 (a ROCK substrate) via Western blot .
  • Functional assays : Measure Ca²⁺ sensitization in smooth muscle strips using force transducers; compare responses before/after compound treatment .

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous dihydrochloride salts?

  • Methodological Answer :
  • Comparative SAR studies : Synthesize analogs (e.g., varying tert-butyl substituents) and test in parallel assays (e.g., receptor binding, enzyme inhibition). For example, Picumast dihydrochloride (a related piperazine salt) showed antihistamine activity, which can be cross-validated .
  • Meta-analysis : Aggregate data from PubChem, ChEMBL, and crystallographic databases (e.g., CCDC) to identify trends in potency vs. structural motifs .
  • Dose-response profiling : Use Hill slope analysis to differentiate nonspecific effects (e.g., cytotoxicity at high doses) from target-specific activity .

Q. What advanced analytical strategies are recommended for characterizing degradation products or impurities?

  • Methodological Answer :
  • LC-MS/MS : Couple HPLC with tandem MS to identify low-abundance impurities. Use electrospray ionization (ESI+) for ionizing polar degradation products .
  • Forced degradation studies : Expose the compound to heat, light, or oxidative conditions (H₂O₂). Compare chromatograms to untreated samples to pinpoint degradation pathways .
  • NMR spectroscopy : ²D NMR (e.g., COSY, HSQC) resolves complex impurity structures, particularly stereoisomers or tautomers .

Methodological Challenges & Best Practices

Q. What are the critical considerations for designing in vivo studies with this compound?

  • Methodological Answer :
  • Pharmacokinetics : Determine bioavailability via IV/PO administration in rodent models. Collect plasma at timed intervals and quantify compound levels using LC-MS .
  • Toxicity screening : Perform acute toxicity tests (OECD 423) with escalating doses (10–100 mg/kg). Monitor organ histopathology and serum biomarkers (ALT, creatinine) .
  • Formulation : Use saline or 5% DMSO in PBS for injections. For oral dosing, prepare suspensions in 0.5% methylcellulose .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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